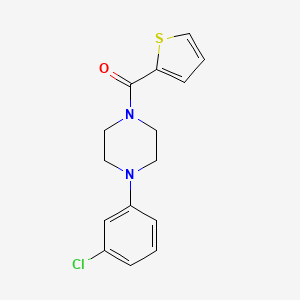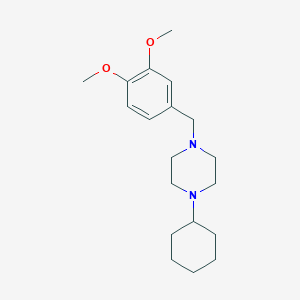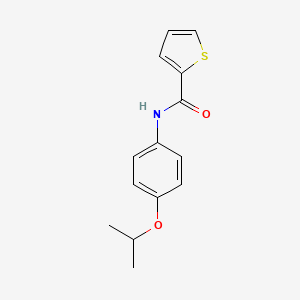![molecular formula C18H32N2O3 B5687005 methyl 4-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}pentanoate](/img/structure/B5687005.png)
methyl 4-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}pentanoate, commonly known as MPHP, is a synthetic cathinone that belongs to the class of psychoactive substances known as designer drugs. It is a highly potent and addictive substance that has been widely used for recreational purposes. However, MPHP has also been the subject of scientific research due to its potential therapeutic applications. In
Mécanisme D'action
MPHP acts as a dopamine reuptake inhibitor, which increases the levels of dopamine in the brain. It also acts as a serotonin reuptake inhibitor, which increases the levels of serotonin in the brain. The increased levels of dopamine and serotonin in the brain lead to the euphoric effects associated with MPHP use.
Biochemical and Physiological Effects:
The use of MPHP has been associated with a range of biochemical and physiological effects. These include increased heart rate, elevated blood pressure, hyperthermia, and dehydration. MPHP use has also been associated with sleep disturbances, anxiety, and depression.
Avantages Et Limitations Des Expériences En Laboratoire
MPHP has several advantages for use in lab experiments. It is a highly potent and selective dopamine and serotonin reuptake inhibitor, which makes it useful for studying the effects of these neurotransmitters on the brain. However, the use of MPHP in lab experiments is limited by its potential for abuse and addiction.
Orientations Futures
There are several future directions for research on MPHP. One area of research is the development of new therapeutic applications for MPHP, such as the treatment of neurodegenerative diseases. Another area of research is the development of new synthetic cathinones with improved therapeutic potential and reduced potential for abuse and addiction. Finally, more research is needed to understand the long-term effects of MPHP use on the brain and body.
Méthodes De Synthèse
The synthesis of MPHP involves the reaction of 4-piperidone hydrochloride with 3-pyrrolidinopropiophenone in the presence of sodium cyanoborohydride and acetic acid. The resulting product is purified through recrystallization in ethanol to yield pure MPHP.
Applications De Recherche Scientifique
MPHP has been the subject of scientific research due to its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and analgesic properties. MPHP has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
methyl 4-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidin-1-yl]pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O3/c1-15(5-8-18(22)23-2)19-13-9-16(10-14-19)6-7-17(21)20-11-3-4-12-20/h15-16H,3-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXJGLPBOIVGLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)N1CCC(CC1)CCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[4-(3-oxo-3-pyrrolidin-1-ylpropyl)piperidin-1-yl]pentanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(4-methylpiperazin-1-yl)propyl]-4-piperidin-3-ylbenzamide](/img/structure/B5686934.png)
![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5686941.png)
![2-(4-pyridinyl)-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5686944.png)
![N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5686954.png)


![3-(2-methyl-1H-benzimidazol-1-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5686980.png)
![9-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-methyl-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5686987.png)


![5-[2-(1H-imidazol-1-yl)ethyl]-1-(2-methylbenzyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole](/img/structure/B5687001.png)
![5-fluoro-N~2~-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N~4~,N~4~-dimethylpyrimidine-2,4-diamine](/img/structure/B5687003.png)
